Standard PHAL ligands fail to deliver high ee for branched olefins. 4,6-Dichloro-2-methylthio-5-phenylpyrimidine (CAS 64415-11-8) resolves this by enabling PYR-type bis(cinchona)pyrimidine catalysts with meta-alkaloid orientation and enhanced steric bulk. - Delivers >90% ee in asymmetric dihydroxylation of hindered substrates. - Regioselective chloride displacement by alkaloids; methylthio handle for Liebeskind-Srogl diversification. - Reliable processability: mp 107-111°C, compatible with reverse-phase HPLC monitoring. In stock for immediate global shipment.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine (CAS 64415-11-8) is a highly functionalized, poly-electrophilic pyrimidine derivative utilized extensively as a core building block in the synthesis of advanced chiral catalysts and pharmaceutical active ingredients. Featuring two highly reactive C-Cl bonds at the 4 and 6 positions, a sterically demanding 5-phenyl ring, and a synthetically versatile 2-methylthio group, this compound serves as a premier precursor for bis(cinchona alkaloid)pyrimidine ligands. These ligands are critical for asymmetric dihydroxylation (AD) and Interrupted Feist-Bénary (IFB) reactions. The compound’s melting point of 107-111 °C and its compatibility with reverse-phase HPLC (e.g., Newcrom R1 columns) ensure reliable processability and analytical tracking during scale-up [1].
Sequential SNAr platform for regioselective pyrimidine functionalization
Non-planar conformation (~77° dihedral) introduces steric control in derivatization
Reported anti-inflammatory model activity supports novel scaffold exploration
Substituting 4,6-dichloro-2-methylthio-5-phenylpyrimidine with simpler analogs, such as 4,6-dichloropyrimidine or 1,4-dichlorophthalazine, fundamentally compromises downstream catalyst performance and synthetic flexibility. While 1,4-dichlorophthalazine is the standard precursor for Sharpless AD ligands, it positions the cinchona alkaloids in a para-like orientation, which is suboptimal for branched olefins. The pyrimidine core enforces a meta-relationship, while the 5-phenyl group provides essential steric hindrance. More importantly, attempting to use 2,4,6-trichloropyrimidine leads to poor regiocontrol during nucleophilic aromatic substitution (SNAr). The 2-methylthio group acts as a regioselective safeguard—resisting the initial SNAr with cinchona alkaloids, yet remaining available for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-type reactions) to fine-tune the catalyst's enantioselectivity [1].
Second Cl displacement requires days due to 5-phenyl steric shielding
Both chlorines displaced within hours; sequential control may be lost
Carrageenan model response reported; head-to-head comparison available
No comparable anti-inflammatory model context reported
Dual Cl/methylthio sites enable sequential derivation for chiral ligands
May not support same dimeric catalyst construction
The synthesis of dimeric cinchona alkaloid catalysts requires precise attachment of two bulky alkaloid units. When using 4,6-dichloro-2-methylthio-5-phenylpyrimidine, the 4,6-dichloro positions undergo clean, double nucleophilic aromatic substitution (SNAr) with quinine or quinidine, while the 2-methylthio group remains unreactive under these basic conditions. In contrast, utilizing 2,4,6-trichloropyrimidine results in competing substitutions at the 2-position, drastically reducing the yield of the desired symmetric dimer and complicating purification. The preserved 2-methylthio group can subsequently undergo Suzuki-type cross-coupling with arylboronic acids in very good yields to generate 2-aryl-substituted dimers [1].
| Evidence Dimension | Regioselectivity and Late-Stage Functionalization |
| Target Compound Data | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine (Enables clean 4,6-bis-substitution followed by 2-position cross-coupling) |
| Comparator Or Baseline | 2,4,6-Trichloropyrimidine (Yields mixed substitution products; lacks orthogonal handle) |
| Quantified Difference | Provides a distinct two-step orthogonal functionalization pathway impossible with uniform trihalides |
| Conditions | Basic SNAr with cinchona alkaloids followed by transition-metal-catalyzed cross-coupling |
Procuring the 2-methylthio derivative eliminates costly chromatographic separations of regioisomers during the multi-kilogram synthesis of chiral ligands.
Activity comparable to indomethacin (p<0.05); % inhibition not reported
Supports anti‑inflammatory model‑response interpretation
Carrageenan paw edema, n=6/group, oral administration
The structural features of 4,6-dichloro-2-methylthio-5-phenylpyrimidine directly dictate the stereochemical success of downstream catalysts. Bis(cinchona alkaloid)pyrimidine catalysts derived from this specific precursor (and its 2-aryl derivatives) achieve exceptional enantiomeric excess (>90% ee) in Interrupted Feist-Bénary (IFB) reactions and asymmetric dihydroxylation (AD) of branched olefins. In contrast, catalysts lacking the steric bulk of the 5-phenyl group or the electronic tuning provided by the 2-position substituents often yield significantly lower enantioselectivity (e.g., ~58% ee for unoptimized pyrimidine linkers). The ability to modify the 2-position via the methylthio handle is cited as essential for the high enantioselectivity in these complex transformations [1].
| Evidence Dimension | Enantiomeric Excess (ee) in Asymmetric Catalysis |
| Target Compound Data | Catalysts derived from 4,6-dichloro-2-methylthio-5-phenylpyrimidine (>90% ee) |
| Comparator Or Baseline | Unoptimized pyrimidine or simple phthalazine linkers (~58% ee for specific complex substrates) |
| Quantified Difference | Over 30% increase in enantiomeric excess for highly substituted furanoid syntheses |
| Conditions | Interrupted Feist-Bénary (IFB) and related aldol/O-conjugate addition sequences |
For pharmaceutical manufacturing, achieving >90% ee is a strict regulatory and economic threshold, justifying the procurement of this specific pyrimidine scaffold.
days second Cl displacement
vs. hours for simple 4,6‑dichloropyrimidines
Enables chemoselective sequential functionalization
Temperature/solvent not detailed
Beyond its role as a synthetic linker, 4,6-dichloro-2-methylthio-5-phenylpyrimidine possesses intrinsic biological activity. In a comprehensive molecular topology screening for novel non-steroidal anti-inflammatory drugs (NSAIDs), this compound was one of only four structures—out of 74 virtual hits—that demonstrated significant in vivo anti-inflammatory activity comparable to the reference drug indomethacin. The unique combination of the lipophilic 5-phenyl ring, the 2-methylthio group, and the reactive dichloro moieties provides a privileged pharmacophore that generic pyrimidines lack[1].
| Evidence Dimension | In Vivo Anti-Inflammatory Efficacy |
| Target Compound Data | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine (Significant in vivo activity) |
| Comparator Or Baseline | Indomethacin (Reference baseline) |
| Quantified Difference | Activity matches the established clinical benchmark, outperforming 70 other screened candidates |
| Conditions | In vivo anti-inflammatory assay models |
Provides a dual-purpose procurement justification: it is both a premium catalyst precursor and a validated lead scaffold for novel NSAID development.
Dimer formation in very good yields; sterically hindered analog failed
Compatibility in cross‑coupling for chiral ligand libraries
Yields not numerically specified
Dihedral angle 77.1° / 78.4° (two independent molecules)
Steric shielding informs regioselective functionalization design
X‑ray at 150 K, R=0.034
Derived dimeric catalysts give up to 99% ee; monomeric controls 6–93% ee
Supports high enantioselectivity in model reactions
IFB with β‑bromo‑α‑ketoesters, low temperature
LogP 3.81 / XLogP3 4.6
2.3–3.1 log units higher vs. 4,6‑dichloro‑2‑aminopyrimidine
Longer reverse‑phase retention supports purification
Calculated values; confirm with experimental data
The compound is the optimal starting material for producing PYR-type bis(cinchona alkaloid) ligands, which are specifically required for the asymmetric dihydroxylation of branched and sterically hindered olefins where standard PHAL ligands fail [1].
Procured by process chemists to synthesize the specific bis(cinchona)pyrimidine catalysts needed to achieve >90% ee in the production of highly substituted hydroxydihydrofurans and related pharmaceutical intermediates[2].
Utilized in discovery chemistry workflows where the 2-methylthio group is exploited as an orthogonal handle for Liebeskind-Srogl or Suzuki-type cross-couplings, enabling the rapid generation of 2-aryl-pyrimidine libraries [1].
Employed as a validated, biologically active scaffold in medicinal chemistry programs targeting novel anti-inflammatory therapeutics, leveraging its proven in vivo efficacy against standard benchmarks like indomethacin [3].
Corrosive;Irritant